molecular formula C10H9ClN2O B2976696 (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile CAS No. 1013061-60-3

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile

Cat. No.: B2976696
CAS No.: 1013061-60-3
M. Wt: 208.65
InChI Key: BGWCMVGFWQHBBW-NTUHNPAUSA-N
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Description

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile is a chemical compound with the molecular formula C 10 H 9 ClN 2 O and a molecular weight of 208.64 g/mol. It is provided for research and development purposes and is identified by CAS Registry Number 1013061-60-3 . The compound's structure features a (4-chlorophenyl) group and a (methoxyimino)propanenitrile moiety in a specific (E)-configuration, as defined by its SMILES notation, CON=CC(C#N)C1=CC=C(C=C1)Cl . Compounds with chlorophenyl and oxime ether substructures are of significant interest in agricultural chemistry research. For instance, similar structural motifs are found in patented pesticidal mixtures, suggesting potential applications in the investigation of new agrochemical agents . Furthermore, the precise stereochemistry of such compounds is critical for their biological activity and interaction with target enzymes, a key area of study in the design of active molecules . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. It is strictly for use by qualified laboratory professionals. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-2-(4-chlorophenyl)-3-methoxyiminopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,7,9H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCMVGFWQHBBW-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a nitrile-forming reaction, often using reagents such as sodium cyanide or other cyanating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile are compared below with analogous nitrile derivatives, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural Comparison of Propanenitrile Derivatives

Compound Name Substituents Key Functional Groups Configuration/Yield Biological/Physical Properties
This compound 4-Cl-phenyl, methoxyimino -CN, -N-OCH₃ E-configuration Not reported in evidence
2-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (8) 4-Cl-phenyl, pyrrole -CN, pyrrole N/A Cytotoxicity studied; 76% synthesis yield
2-(3-Fluorophenyl)-3-(4-methoxyphenyl)propanenitrile 3-F-phenyl, 4-OCH₃-phenyl -CN N/A 38% synthesis yield
(2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile 4-F-phenyl, methoxyimino -CN, -N-OCH₃ Z/E-configuration Commercial availability (CAS: 339278-28-3)
(R)-2-(4-iodophenyl)propanenitrile (3e) 4-I-phenyl -CN R-configuration Intermediate in enantioselective synthesis

Key Findings

Iodine in (R)-2-(4-iodophenyl)propanenitrile introduces heavier halogen effects, altering polarizability and reactivity. Methoxyimino vs. Pyrrole: The methoxyimino group in the target compound introduces hydrogen-bond acceptor capability, unlike the pyrrole substituent in compound 8 , which may participate in π-π stacking.

38% for a fluorophenyl-methoxyphenyl analog . This suggests that electron-withdrawing groups (e.g., -Cl) may improve reaction efficiency compared to electron-donating groups (e.g., -OCH₃).

Stereochemical Considerations: The E-configuration in the target compound contrasts with the Z/E-configuration in (2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile .

Biological Activity: Compound 8 demonstrated cytotoxicity in library screenings, suggesting that nitrile derivatives with chlorophenyl groups may exhibit bioactivity. The methoxyimino group in the target compound could modulate toxicity or target specificity compared to pyrrole-containing analogs.

The target compound’s physical properties may differ due to its linear structure and substituents.

Biological Activity

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H10ClN2OC_{11}H_{10}ClN_2O, featuring a chlorophenyl ring, a methoxyimino group, and a nitrile functional group. Its unique structure contributes to its diverse biological activities.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic outcomes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation.

Enzyme Interaction Studies

This compound has been explored as a biochemical probe for studying enzyme interactions. It may serve as an inhibitor for enzymes such as phosphopantetheine adenylyltransferase (EC 2.7.7.3), which is crucial in various metabolic pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains, indicating potent antimicrobial activity.
  • Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AAromatic rings, halogen substituentsAnticancer properties
Compound BImine and nitrile groupsAntimicrobial activity
Compound CFluorinated side chainsEnzyme inhibition

The unique combination of functional groups in this compound enhances its pharmacological profile compared to other similar compounds, potentially leading to distinct biological activities not observed in others.

Q & A

Basic: What synthetic strategies are effective for preparing (3E)-configured propanenitrile derivatives, and how can reaction conditions control stereochemical outcomes?

Methodological Answer:
The synthesis of (3E)-configured nitriles often employs condensation reactions between acetonitrile derivatives and substituted aldehydes or ketones under controlled conditions. Key parameters include:

  • Catalyst selection : Base catalysts (e.g., NaH, KOtBu) or Lewis acids (e.g., TiCl₄) influence enolate formation and isomer selectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., THF, DCM) favor E-isomer formation due to stabilization of transition states .
  • Temperature : Lower temperatures (0–25°C) minimize thermal isomerization.
    For example, sodium hydride-iodide composites have been used to synthesize analogous nitriles in 38% yield under reflux conditions in THF .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural and stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxyimino (δ ~3.8–4.0 ppm for OCH₃) and nitrile (δ ~110–120 ppm for CN) groups. Discrepancies in coupling constants (e.g., J = 8.7 Hz for CH₂ groups) can indicate isomerization .
    • NOESY/ROESY : Differentiates E/Z isomers by spatial proximity of substituents .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving disorder in crystal structures. For example, SHELXL achieves mean C–C bond accuracy of 0.005 Å in analogous chlorophenyl derivatives .

Advanced: How can computational chemistry (e.g., DFT) predict the stability and reactivity of (3E)-configured nitriles, and validate experimental findings?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometries at the B3LYP/6-31G(d) level to compare theoretical and experimental bond lengths/angles (e.g., C=N and C–O bonds) .
    • Calculate Gibbs free energy differences between E/Z isomers to predict dominant configurations under synthesis conditions .
  • Validation :
    • Cross-reference computed IR/Raman spectra with experimental data to confirm functional groups .
    • Use Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions in crystal structures .

Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

  • Case Example : If NMR suggests E-configuration but X-ray shows Z-isomer:
    • Re-examine crystallization conditions : Solvent polarity or temperature during crystal growth may favor unexpected isomers .
    • Check dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to probe equilibria .
    • Validate with additional techniques : IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate enantiopure amines or alcohols during condensation to induce asymmetry .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Basic: What are the key safety considerations when handling nitrile derivatives like this compound?

Methodological Answer:

  • Toxicity : Nitriles release cyanide upon metabolic degradation. Use fume hoods and avoid skin contact .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with alkaline hypochlorite before disposal to degrade cyanide .

Advanced: How can researchers design analogs of this compound to study structure-activity relationships (SAR) in biological targets?

Methodological Answer:

  • Bioisosteric Replacement :
    • Replace 4-chlorophenyl with 4-fluorophenyl to modulate lipophilicity (ClogP changes ~0.5 units) .
    • Substitute methoxyimino with ethoxyimino to assess steric effects .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., H-bonding with CN group) .

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